molecular formula C14H14FNO4S2 B13163102 N-Fluoro-4-methyl-N-tosylbenzenesulfonamide

N-Fluoro-4-methyl-N-tosylbenzenesulfonamide

Cat. No.: B13163102
M. Wt: 343.4 g/mol
InChI Key: XLUARGGSRWIBMC-UHFFFAOYSA-N
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Description

N-Fluoro-4-methyl-N-tosylbenzenesulfonamide is an organofluorine compound widely used in organic synthesis. It is known for its ability to introduce fluorine atoms into organic molecules, making it a valuable reagent in various chemical reactions. The compound has the molecular formula C14H14FNO4S2 and a molecular weight of 343.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fluoro-4-methyl-N-tosylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonimide with fluorine. The reaction typically involves the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Fluoro-4-methyl-N-tosylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include fluorinated and aminated aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-Fluoro-4-methyl-N-tosylbenzenesulfonamide involves the transfer of a fluorine atom to the target molecule. This process is facilitated by the electrophilic nature of the compound, which allows it to react with nucleophilic sites on the target molecule. The molecular targets and pathways involved in these reactions include aromatic C-H bonds and amino groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fluoro-4-methyl-N-tosylbenzenesulfonamide is unique due to its ability to introduce both fluorine and amino groups into aromatic compounds. This dual functionality makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C14H14FNO4S2

Molecular Weight

343.4 g/mol

IUPAC Name

N-fluoro-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C14H14FNO4S2/c1-11-3-7-13(8-4-11)21(17,18)16(15)22(19,20)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

XLUARGGSRWIBMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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